molecular formula C11H16N4O5 B5230777 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide

3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide

Cat. No. B5230777
M. Wt: 284.27 g/mol
InChI Key: SGAMACJREFTAQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide, also known as EN7, is a chemical compound that has been studied for its potential applications in scientific research. EN7 is a bicyclic compound that contains both a nitro group and a carboxamide group, making it a promising candidate for use in various fields of study. In

Mechanism of Action

3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide works by inhibiting the activity of nitric oxide synthase, which is responsible for the production of nitric oxide. Nitric oxide is a signaling molecule that plays a key role in the regulation of various physiological processes, including blood pressure, immune function, and neurotransmission. By inhibiting the activity of nitric oxide synthase, 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide can modulate the activity of these physiological processes.
Biochemical and Physiological Effects:
3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide can inhibit the activity of nitric oxide synthase, leading to a decrease in the production of nitric oxide. This can have a variety of downstream effects, including a decrease in blood pressure, a decrease in inflammation, and a decrease in neuronal activity. In vivo studies have shown that 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide can have anti-tumor effects, potentially through the inhibition of nitric oxide synthase.

Advantages and Limitations for Lab Experiments

3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide has several advantages as a research tool, including its ability to selectively inhibit the activity of nitric oxide synthase and its potential as a drug candidate for the treatment of various diseases. However, there are also some limitations to the use of 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide in lab experiments. For example, 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide is a highly reactive compound that can be difficult to handle, and its synthesis requires several steps, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide. Another area of interest is the development of 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide-based drugs for the treatment of various diseases, including cancer and inflammation. Additionally, further studies are needed to elucidate the mechanisms of action of 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide involves a multi-step process that begins with the reaction of 1,5-dinitronaphthalene with ethyl vinyl ether to form a 1,5-dinitro-3-ethoxy-3-azabicyclo[3.3.1]non-6-ene intermediate. This intermediate is then treated with trifluoroacetic anhydride to form 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and cancer research. In neuroscience, 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide has been shown to inhibit the activity of the enzyme nitric oxide synthase, which plays a key role in the regulation of neuronal activity. In pharmacology, 3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c1-2-13-6-10(14(17)18)3-8(9(12)16)4-11(5-10,7-13)15(19)20/h3H,2,4-7H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAMACJREFTAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CC(=CC(C2)(C1)[N+](=O)[O-])C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide

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